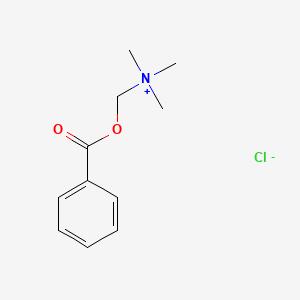
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound with a benzoyloxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzoyloxy)-N,N,N-trimethylmethanaminium chloride typically involves the reaction of benzoyl chloride with N,N,N-trimethylmethanaminium chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to achieve high yield and purity of the product. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoyloxy-N,N,N-trimethylmethanaminium oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzoyloxy-N,N,N-trimethylmethanaminium oxide.
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of (Benzoyloxy)-N,N,N-trimethylmethanaminium chloride involves its interaction with cellular membranes and proteins. The benzoyloxy group enhances the compound’s ability to penetrate cell membranes, while the quaternary ammonium group interacts with negatively charged sites on proteins and other biomolecules. This interaction can disrupt cellular processes and lead to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyloxyacetyl chloride: Similar in structure but lacks the quaternary ammonium group.
Phenylmethoxyacetyl chloride: Another related compound with a phenylmethoxy group instead of benzoyloxy.
Uniqueness
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride is unique due to the presence of both the benzoyloxy group and the quaternary ammonium group
Eigenschaften
CAS-Nummer |
65146-82-9 |
|---|---|
Molekularformel |
C11H16ClNO2 |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
benzoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C11H16NO2.ClH/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SRLONFIHHCPMTQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)COC(=O)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


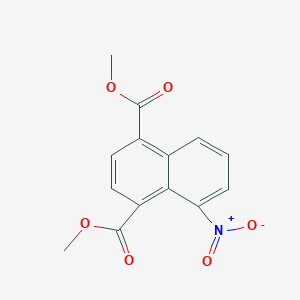
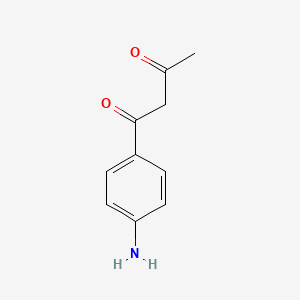

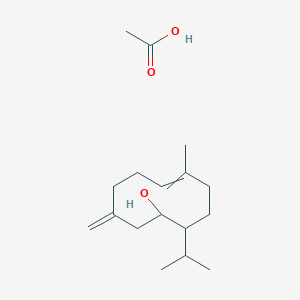

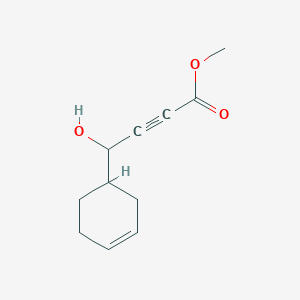
methanone](/img/structure/B14490544.png)

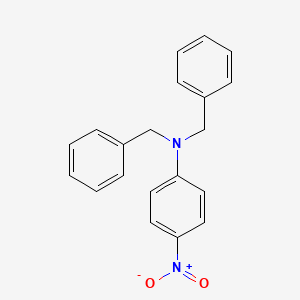
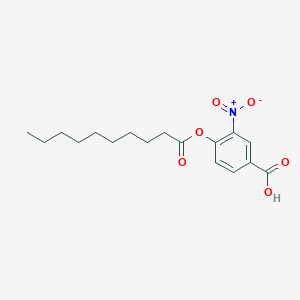
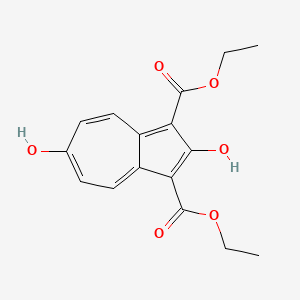
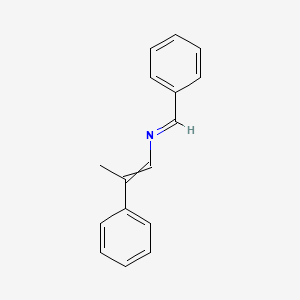

![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
